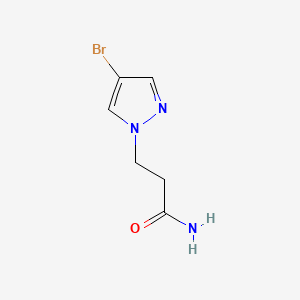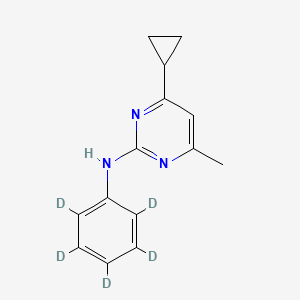
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is a biochemical used for proteomics research . It is also known as 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt . The molecular formula is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 .
Synthesis Analysis
The synthesis of this compound is based on a conjugate 1,4-addition of azide ion on the α, β -unsaturated ketone . This compound is a derivative of the diamino-sugar component of the antibiotic nebramycin factor 6 .Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds. These include 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis
The molecular formula of this compound is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Aplicaciones Científicas De Investigación
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to investigate the structure of complex carbohydrates. It has also been used to study the effects of drugs on the body, and to investigate the effects of certain diseases on the body. In addition, it has been used to study the effects of certain environmental pollutants on the body.
Mecanismo De Acción
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride works by binding to specific proteins in the body. This binding action can affect the structure and function of the proteins, and can also affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The binding action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride can affect a variety of biochemical and physiological processes. It has been shown to affect the expression of certain genes, as well as the production of certain proteins. In addition, it can affect the activity of certain enzymes, and can also affect the metabolism of certain nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is an effective tool for studying the structure and function of proteins, as well as for investigating the effects of certain drugs on the body. However, it can be difficult to obtain in large quantities, and it can be expensive to produce. In addition, it is important to ensure that the compound is properly stored and handled, as it can be unstable in certain environments.
Direcciones Futuras
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has a wide range of potential applications in the field of biochemistry. Potential future directions include the development of new methods for synthesizing the compound, the use of the compound in drug discovery and development, and the use of the compound as a tool for studying the effects of certain environmental pollutants on the body. In addition, the compound could be used to study the effects of certain diseases on the body, and to investigate the structure and function of complex carbohydrates.
Métodos De Síntesis
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is synthesized through a reaction between the sugar molecule 2,3,6-trideoxy-D-ribo-Hexose and an amine reagent, such as 2-aminoethanol. The reaction produces an intermediate compound which is then treated with hydrochloric acid to form the final product.
Propiedades
| { "Design of the Synthesis Pathway": [ "The synthesis pathway of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves the conversion of D-ribose to the target compound through a series of reactions.", "The key step involves the protection of the hydroxyl groups of D-ribose, followed by selective reduction of the carbonyl group at C-2 position and subsequent amino group protection.", "The protected intermediate is then subjected to selective deprotection, followed by amino group protection and final deprotection to yield the target compound." ], "Starting Materials": [ "D-ribose", "Acetic anhydride", "Methanol", "Hydrogen gas", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of D-ribose using acetic anhydride and methanol", "Selective reduction of the carbonyl group at C-2 position using sodium borohydride and methanol", "Protection of the amino group at C-2 position using ammonium chloride and acetic anhydride", "Selective deprotection of the hydroxyl groups at C-3, C-4 and C-5 positions using hydrochloric acid", "Protection of the amino group at C-6 position using acetic anhydride and methanol", "Final deprotection using hydrochloric acid to yield 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride" ] } | |
Número CAS |
111170-72-0 |
Fórmula molecular |
C6H16Cl2N2O3 |
Peso molecular |
235.105 |
Nombre IUPAC |
(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1 |
Clave InChI |
IQOCWSCHILQANJ-OSLQSQMHSA-N |
SMILES |
C(C(C=O)N)C(C(CN)O)O.Cl.Cl |
Sinónimos |
Nebrosamine Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)






